molecular formula C20H24ClN3O2 B8786934 (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

Cat. No. B8786934
M. Wt: 373.9 g/mol
InChI Key: DJDSPKBQDAWNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2 and its molecular weight is 373.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H23N3O2.ClH/c21-22-14-9-11-23(12-10-14)20(24)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,22H,9-13,21H2;1H

InChI Key

DJDSPKBQDAWNIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.8 g (0.0498 mol) of N-(1,1-dimethylethoxycarbonyl)-N′-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidinyl]-hydrazine were dissolved in 100 ml of trifluoroacetic acid and stirred for 1 hour at room temperature. The excess trifluoroacetic acid was removed in vacuo, the residue was dissolved in 50 ml of water and made alkaline with 10% aqueous sodium carbonate solution. The solution was extracted thoroughly with dichloromethane, the combined extracts were dried over magnesium sulphate and evaporated down in vacuo. The residue thus obtained was taken up in ethyl acetate and converted into the hydrochloride by the addition of ethereal hydrogen chloride solution. After recrystallisation from anhydrous ethanol 6.2 g (33.3% of theory) of colourless crystals of melting point 160-162° C. were obtained.
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